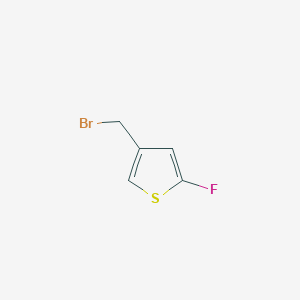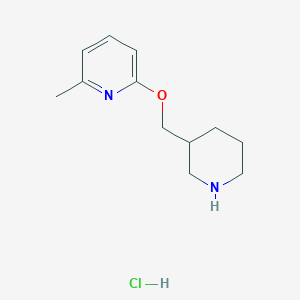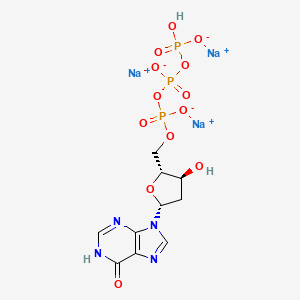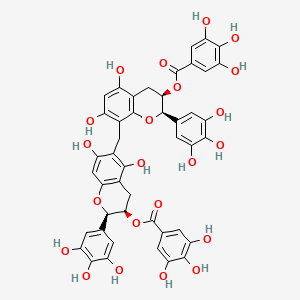![molecular formula C8H14S2Sn B15198498 Stannane, trimethyl[3-(methylthio)-2-thienyl]- CAS No. 163015-15-4](/img/structure/B15198498.png)
Stannane, trimethyl[3-(methylthio)-2-thienyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(3-(methylthio)thiophen-2-yl)stannane is an organotin compound with the chemical formula C10H16SSn. It is a colorless to pale yellow liquid with a characteristic odor. This compound is soluble in common organic solvents such as ethanol and ether. It is primarily used in organic synthesis as a reducing agent and catalyst.
Synthetic Routes and Reaction Conditions:
Organotin Compound and Halogenated Aromatic Hydrocarbon Reaction: One common method involves the reaction of an organotin compound with the corresponding halogenated aromatic hydrocarbon. This reaction typically requires a catalyst and is conducted under inert atmosphere conditions to prevent oxidation.
Grignard Reagent Method: Another method involves the use of Grignard reagents. The reaction between a Grignard reagent and a halogenated thiophene derivative can yield Trimethyl(3-(methylthio)thiophen-2-yl)stannane. This method also requires an inert atmosphere and is typically carried out at low temperatures to control the reaction rate.
Industrial Production Methods:
- Industrial production of Trimethyl(3-(methylthio)thiophen-2-yl)stannane often involves large-scale reactions using the above-mentioned methods. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: Trimethyl(3-(methylthio)thiophen-2-yl)stannane can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of sulfoxides or sulfones.
Reduction: As a reducing agent, this compound can reduce various organic substrates, including carbonyl compounds and nitro compounds, under mild conditions.
Substitution: It can participate in substitution reactions, where the trimethylstannyl group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various organotin derivatives.
Scientific Research Applications
Trimethyl(3-(methylthio)thiophen-2-yl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex organic molecules and polymers.
Biology: In biological research, it is used to study the effects of organotin compounds on biological systems. It can act as a model compound for understanding the behavior of similar organotin compounds in biological environments.
Industry: In industrial applications, it is used as a catalyst in various chemical processes, including polymerization and hydrogenation reactions.
Mechanism of Action
The mechanism of action of Trimethyl(3-(methylthio)thiophen-2-yl)stannane involves its ability to donate electrons and participate in redox reactions. The trimethylstannyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Trimethyl(thiophen-2-yl)stannane: Similar in structure but lacks the methylthio group.
Trimethyl(2-thienyl)stannane: Another similar compound with slight structural differences.
Trimethyl(2-(methylthio)phenyl)stannane: Similar but with a phenyl ring instead of a thiophene ring.
Uniqueness:
- Trimethyl(3-(methylthio)thiophen-2-yl)stannane is unique due to the presence of both the trimethylstannyl and methylthio groups, which confer distinct chemical reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
CAS No. |
163015-15-4 |
|---|---|
Molecular Formula |
C8H14S2Sn |
Molecular Weight |
293.0 g/mol |
IUPAC Name |
trimethyl-(3-methylsulfanylthiophen-2-yl)stannane |
InChI |
InChI=1S/C5H5S2.3CH3.Sn/c1-6-5-2-3-7-4-5;;;;/h2-3H,1H3;3*1H3; |
InChI Key |
UQFJPOJPGKBEMX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(SC=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B15198447.png)

![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)

![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)

![2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)


